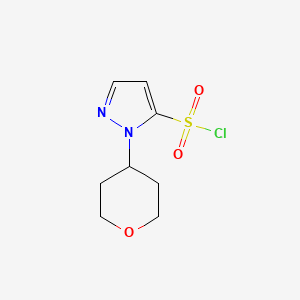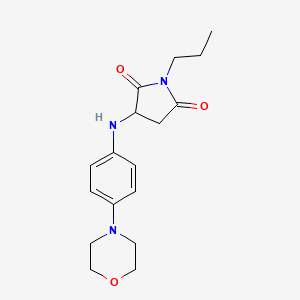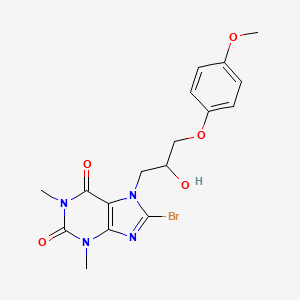![molecular formula C15H19NO5S B2807050 N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide CAS No. 2097934-59-1](/img/structure/B2807050.png)
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide” is a chemical compound with the molecular formula C15H19NO5S and a molecular weight of 325.381.
Synthesis Analysis
The synthesis of similar compounds often involves several steps. For instance, the synthesis of NX-3, a related compound, involves the preparation of 2-bromoacetophenone, which is then reacted with methylamine to obtain N-methyl-2-bromoacetophenone. This compound is then reacted with phenylhydrazine to obtain N-phenylhydrazine-2-bromoacetophenone, which is further reacted with hydroxylamine to obtain NX-32.Molecular Structure Analysis
The molecular structure of this compound can be inferred from its molecular formula, C15H19NO5S. However, without specific data such as X-ray crystallography or NMR spectroscopy, the exact 3D structure cannot be determined.Chemical Reactions Analysis
The chemical reactions involving this compound are not readily available in the literature. However, similar compounds are often involved in complex organic synthesis reactions, including those involving fleeting nitrosocarbonyl intermediates2.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound are not readily available in the literature. However, similar compounds like NX-3 are often white to off-white crystalline powders that are soluble in water, methanol, and ethanol2.Wissenschaftliche Forschungsanwendungen
Sulfonamide Inhibitors and Medicinal Chemistry
Sulfonamide Compounds as Therapeutic Agents Sulfonamide compounds, recognized for their significant role as synthetic bacteriostatic antibiotics, have also found utility beyond bacterial infections, including therapy for conditions caused by other microorganisms. Their chemical structure, which includes the sulfonamide group, has been integrated into a variety of clinically used drugs, encompassing diuretics, carbonic anhydrase inhibitors, and antiepileptics. The scientific exploration of sulfonamides extends into their application as antiviral HIV protease inhibitors, anticancer agents, and Alzheimer’s disease drugs, underscoring their versatility and critical importance in drug discovery and development (Gulcin & Taslimi, 2018).
Advancements in Sulfonamide Research Recent patents and literature have shed light on novel sulfonamides that exhibit antitumor, antimicrobial, and anti-inflammatory properties, amongst others. This body of work signifies the ongoing innovation in sulfonamide chemistry, aiming to develop new therapeutic agents with optimized efficacy and reduced toxicity. The exploration of sulfonamide derivatives in medicinal chemistry has been vibrant, with discoveries showing a broad spectrum of biological activities that pave the way for future drug development (Carta, Scozzafava, & Supuran, 2012).
Environmental Impact and Analytical Applications
Environmental Presence and Analysis The widespread use of sulfonamides in human and veterinary medicine has led to their presence in the environment, raising concerns about antibiotic resistance and ecosystem health. Analytical methods, including capillary electrophoresis and electrochemical determination, have been developed to monitor and study the environmental impact of sulfonamides. These methodologies are crucial for understanding the fate of sulfonamides in nature and assessing their potential risks to human health and the environment (Hoff & Kist, 2009).
Sulfonamides in Agricultural Practices Research has also focused on the presence of sulfonamide resistance genes in bacteria, particularly in the context of agricultural use of these antibiotics. The persistence of such genes in the environment underscores the need for careful management of antibiotic use in agriculture to prevent the spread of resistance (Pavelquesi et al., 2021).
Safety And Hazards
The safety and hazards associated with this compound are not specified in the available literature. As with all chemicals, it should be handled with appropriate safety precautions.
Zukünftige Richtungen
The future directions for research on this compound are not specified in the available literature. However, similar compounds have shown potential therapeutic applications in various fields of research and industry2, suggesting that this compound could also have interesting applications in the future.
Please note that this analysis is based on the limited information available and may not be fully comprehensive. For a more detailed analysis, further research and experimental data would be required.
Eigenschaften
IUPAC Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19NO5S/c17-15(6-2-1-3-7-15)11-16-22(18,19)12-4-5-13-14(10-12)21-9-8-20-13/h2,4-6,10,16-17H,1,3,7-9,11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFHCBQXPONCKMZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC=CC(C1)(CNS(=O)(=O)C2=CC3=C(C=C2)OCCO3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19NO5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-hydroxycyclohex-2-en-1-yl)methyl]-2,3-dihydro-1,4-benzodioxine-6-sulfonamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![2-[1-[(2-methylphenyl)methyl]indol-3-yl]sulfanyl-N-(4-nitrophenyl)acetamide](/img/structure/B2806970.png)

![(Z)-5-((1H-benzo[d]imidazol-2-yl)methylene)-2-thioxo-3-(o-tolyl)thiazolidin-4-one](/img/structure/B2806973.png)
![N-(3-chlorophenyl)-6-(4-methylpiperidin-1-yl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B2806975.png)

![3-(benzo[d][1,3]dioxol-5-yloxy)-N-isopentylpropane-1-sulfonamide](/img/structure/B2806977.png)

![N-(4-methylbenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-2-ylmethyl)acetamide](/img/structure/B2806979.png)





![Methyl N-(3,4-dichlorophenyl)-N-[(4-methylphenyl)sulfonyl]glycinate](/img/structure/B2806989.png)